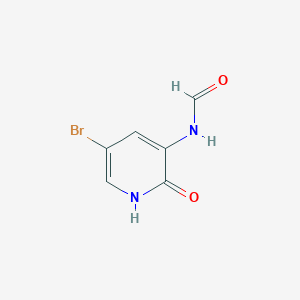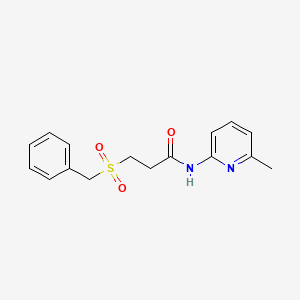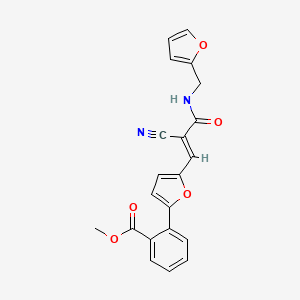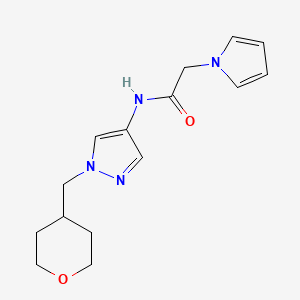![molecular formula C7H4BrNO B2556096 4-Bromofuro[3,2-c]pyridine CAS No. 76312-04-4](/img/structure/B2556096.png)
4-Bromofuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuro[3,2-c]pyridine is a brominated heterocyclic compound that is part of a broader class of organic compounds known for their interesting chemical and physical properties. These compounds often serve as key intermediates in the synthesis of various biologically active molecules and materials with unique luminescent properties.
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized and characterized, demonstrating the potential of brominated pyridines in the formation of luminescent materials and their application in coupling reactions . Another study reported the regioselective bromination of thieno[2,3-b]pyridine, highlighting the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery . Additionally, a novel multicomponent reaction was developed to synthesize tetrahydrofuro[2,3-c]pyridines, showcasing the versatility of brominated pyridines in complex chemical transformations .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using techniques such as X-ray diffraction. These studies reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the crystal packing and stability of these compounds . The planarity of the pyridine moiety and its coplanarity with other aromatic systems are often noted, which can affect the electronic and optical properties of the molecules .
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in various chemical reactions. They are particularly useful in carbon-carbon coupling reactions, which are fundamental in the synthesis of complex organic molecules . The presence of a bromine atom on the pyridine ring makes these compounds suitable for further functionalization through cross-coupling reactions, as demonstrated in the synthesis of arylthieno[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. The luminescent properties of these compounds are of particular interest, with applications in the development of new materials for optoelectronic devices . The crystal structures of these compounds often reveal the presence of non-classical hydrogen bonds and π-π interactions, which contribute to their stability and may affect their solubility and melting points . The electronic properties, such as frontier molecular orbitals and nonlinear optical properties, have been investigated using computational methods, providing insights into their potential biological activity and reactivity .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactions
4-Bromofuro[3,2-c]pyridine is utilized in various chemical syntheses and reactions. For instance, Yamaguchi et al. (1998) explored its reactions, noting the formation of dibromo derivatives and its use in acetoxylation to yield acetoxypyridine compounds. This suggests its potential as a versatile intermediate in organic synthesis (Yamaguchi et al., 1998).
2. Drug Discovery Building Blocks
Lucas et al. (2015) demonstrated the utility of a related compound, 4-bromothieno[2,3-b]pyridine, in drug discovery research. Its selectivity and high yields in cross-coupling reactions make it a valuable building block, suggesting similar potential for this compound (Lucas et al., 2015).
3. Novel Pyridine Derivatives Synthesis
Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. The study included density functional theory (DFT) studies and biological activity assessments, indicating the compound's potential for creating biologically active pyridine derivatives (Ahmad et al., 2017).
4. Tricyclic Heteroaromatic Synthesis
Research by Shiotani et al. (1999) on difuro[3,2-c:3′,2′-e]pyridine, a related tricyclic heteroaromatic compound, involved bromination and nitration reactions. This study underscores the importance of such compounds in developing new tricyclic structures (Shiotani et al., 1999).
5. Directed Deprotonation and Transmetalation
Karig et al. (2001) explored the directed deprotonation and transmetalation of 3-bromopyridine, a structurally related compound. This method offers a versatile approach to synthesizing substituted pyridines, which could be relevant for this compound as well (Karig et al., 2001).
6. Kinase Inhibitory Activity
Deau et al. (2013) synthesized 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, demonstrating their potent inhibition of Ser/Thr kinases. This highlights the potential of furan-pyridine derivatives in developing kinase inhibitors (Deau et al., 2013).
Mecanismo De Acción
Target of Action
It is known that furopyridines, a group to which 4-bromofuro[3,2-c]pyridine belongs, can serve as a hydrogen bond acceptor and result in additional protein-ligand interactions .
Mode of Action
The mode of action of This compound involves its interaction with its targets, potentially through hydrogen bonding . The presence of an additional nitrogen atom in furopyridines, such as this compound, may result in additional protein-ligand interactions .
Biochemical Pathways
The compound’s ability to form additional protein-ligand interactions suggests that it may influence various biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
The presence of an additional nitrogen atom in furopyridines like this compound is known to lower the molecule’s lipophilicity, which could impact its physiochemical properties such as aqueous solubility .
Result of Action
The compound’s potential to form additional protein-ligand interactions suggests that it may have diverse effects depending on the specific proteins it interacts with .
Propiedades
IUPAC Name |
4-bromofuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSUGTMKGMENBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76312-04-4 |
Source


|
| Record name | 4-bromofuro[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2556014.png)
![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)



![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)


![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)
![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)
